molecular formula C11H18ClN3S B1429481 4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride CAS No. 1420973-59-6

4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

Cat. No. B1429481
M. Wt: 259.8 g/mol
InChI Key: KVYLNEVJWIKGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride” is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals . It is sold for pharmaceutical testing .

Safety And Hazards

“4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride” is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . It has hazard classifications of Acute Tox. 1 Dermal, Acute Tox. 3 Oral, Eye Irrit. 2, and Skin Sens. 1 .

properties

IUPAC Name

4-methyl-2-(piperidin-4-ylmethylsulfanyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S.ClH/c1-9-2-7-13-11(14-9)15-8-10-3-5-12-6-4-10;/h2,7,10,12H,3-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLNEVJWIKGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride
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4-Methyl-2-((piperidin-4-ylmethyl)thio)pyrimidine hydrochloride

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